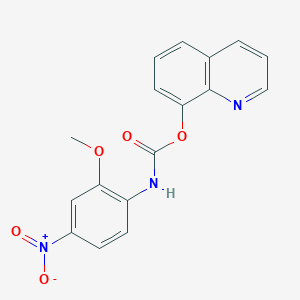

8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate

Description

8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is a carbamate derivative featuring a quinoline moiety linked via a carbamate group to a substituted phenyl ring (2-methoxy-4-nitrophenyl). Carbamates are widely used in medicinal chemistry and organic synthesis due to their stability and versatility as intermediates or protecting groups .

Properties

CAS No. |

59741-13-8 |

|---|---|

Molecular Formula |

C17H13N3O5 |

Molecular Weight |

339.30 g/mol |

IUPAC Name |

quinolin-8-yl N-(2-methoxy-4-nitrophenyl)carbamate |

InChI |

InChI=1S/C17H13N3O5/c1-24-15-10-12(20(22)23)7-8-13(15)19-17(21)25-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3,(H,19,21) |

InChI Key |

GFUJEHGJYKJHEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Methoxyaniline

The nitro group is introduced regioselectively at the para position relative to the methoxy group using mixed acid (HNO₃/H₂SO₄):

Key Considerations :

-

Temperature control (<10°C) prevents over-nitration.

-

The methoxy group directs nitration to the C4 position due to its strong electron-donating resonance effect.

Carbamate Formation Strategies

Isocyanate Route

2-Methoxy-4-nitroaniline is converted to the corresponding isocyanate using phosgene (COCl₂) or triphosgene under anhydrous conditions:

Reaction Conditions :

-

Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Triethylamine (Et₃N) to neutralize HCl byproduct.

Coupling with 8-Hydroxyquinoline

The isocyanate reacts with 8-hydroxyquinoline in a nucleophilic addition-elimination mechanism:

Optimization Notes :

-

Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.

-

Prolonged reaction times (>24 h) improve yields but risk quinoline degradation.

Carbamoyl Chloride Alternative

2-Methoxy-4-nitroaniline is treated with phosgene to form the carbamoyl chloride, which subsequently reacts with 8-hydroxyquinoline:

Advantages :

-

Carbamoyl chloride intermediates offer better stability than isocyanates.

-

Pyridine acts as both base and solvent, simplifying purification.

Nitration After Carbamate Formation

An alternative route involves nitrating a pre-formed 8-quinolyl N-(2-methoxyphenyl)carbamate intermediate:

Challenges :

-

Nitro group introduction at C4 requires acidic conditions, risking carbamate hydrolysis.

-

Regioselectivity is less predictable compared to early-stage nitration.

Spectroscopic Characterization

Yield Optimization and Challenges

Competing Side Reactions

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DCM | DMAP | 65 |

| THF | None | 45 |

| DMF | Pyridine | 58 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the carbamate group.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Products include substituted carbamates.

Reduction: Products include amino derivatives.

Oxidation: Products include hydroxyl derivatives.

Scientific Research Applications

Biological Applications

The biological applications of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate are diverse, with ongoing research focusing on its potential as an antiviral agent, anticancer compound, and enzyme inhibitor.

Antiviral Activity

Research indicates that compounds with quinoline structures exhibit antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against viruses such as Hepatitis C virus (HCV) by targeting critical enzymes involved in viral replication . The mechanism often involves inhibition of RNA polymerases, which are essential for viral genome replication.

Anticancer Properties

The compound's ability to interact with various biological pathways makes it a candidate for anticancer drug development. Studies have demonstrated that quinoline-based compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

Another significant application of this compound lies in its role as an enzyme inhibitor. For example, it has been investigated for its inhibitory effects on enzymes like IMPDH (Inosine Monophosphate Dehydrogenase), which plays a crucial role in nucleotide synthesis and is a target for antiparasitic therapies .

Case Study 1: Antiviral Efficacy Against HCV

In a study focusing on quinoline derivatives, researchers identified that specific modifications to the quinoline core enhanced antiviral efficacy against HCV replicons. The study highlighted how structural variations could significantly influence the potency and selectivity of these compounds .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | <10 | NS5B polymerase inhibition |

| Compound B | <20 | Inhibition of viral entry |

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of quinoline derivatives showed that compounds similar to this compound induced apoptosis in various cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .

| Cell Line | IC50 (µM) | Apoptotic Pathway |

|---|---|---|

| HeLa | 5 | Caspase activation |

| MCF7 | 7 | Bcl-2 downregulation |

Mechanism of Action

The mechanism of action of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can lead to the disruption of enzyme function and subsequent biological effects . The exact molecular pathways involved depend on the specific enzyme and biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Group Variations

(a) Aryl Substituent Comparisons

- 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate: Contains a 2-methoxy-4-nitrophenyl group, where the nitro group at the para position and methoxy at the ortho position create steric and electronic effects distinct from simpler phenyl derivatives.

(b) N-Substituent Comparisons

- tert-Butyl Carbamates (): Compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) utilize bulky aliphatic groups, which improve stability under acidic conditions but may hinder reactivity in certain reactions compared to aromatic substituents .

- Phenethyl vs. Quinolyl Groups: The phenethyl group in (4-nitrophenyl) N-(2-phenylethyl)carbamate offers flexibility, whereas the rigid 8-quinolyl group in the target compound may enhance binding specificity in biological systems .

Data Table: Key Properties of Comparable Carbamates

Research Findings and Implications

- Electronic Effects: The nitro group in both 8-quinolyl and (4-nitrophenyl) carbamates enhances electrophilicity, facilitating nucleophilic attack in synthetic reactions. The additional methoxy group in the target compound may modulate this reactivity through steric and electronic effects .

- Stability and Reactivity : tert-Butyl carbamates () are stable under acidic conditions but require harsh conditions for deprotection, whereas benzyl carbamates () offer easier cleavage, highlighting trade-offs in synthetic design .

Biological Activity

8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHNO

- Molecular Weight: 286.28 g/mol

This compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The nitrophenyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- DNA Interaction: The quinoline structure may intercalate with DNA, affecting replication and transcription processes.

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens, potentially through disruption of cellular integrity or inhibition of metabolic pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.2 |

| HeLa (cervical cancer) | 3.8 |

| A549 (lung cancer) | 6.5 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound effectively reduced bacterial load in infected animal models, demonstrating its potential as a therapeutic agent for bacterial infections .

- Cancer Cell Line Studies : Research conducted by Hamdy et al. indicated that the compound significantly inhibited cell growth in various cancer cell lines through mechanisms involving apoptosis and necrosis .

- In Vivo Studies : In vivo evaluations showed that administration of the compound led to reduced tumor size in xenograft models, supporting its potential application in oncology .

Q & A

Q. What analytical workflows detect trace degradation products in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.